Product packaging for gamma-Gurjunene(Cat. No.:CAS No. 22567-17-5)

gamma-Gurjunene

Cat. No.: B1614851
CAS No.: 22567-17-5
M. Wt: 204.35 g/mol
InChI Key: DUYRYUZIBGFLDD-AAVRWANBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Sesquiterpenoid Class in Natural Products Research

Sesquiterpenoids represent a significant and diverse class of natural products, constructed from three five-carbon isoprene (B109036) units. nih.govtaylorandfrancis.com These C15 compounds are widely distributed throughout the plant kingdom and are also found in fungi, algae, and sponges. nih.govresearchgate.netresearchgate.net All sesquiterpenoids are biosynthetically derived from farnesyl pyrophosphate (FPP). nih.gov The immense structural diversity of sesquiterpenoids arises from the various ways FPP can be cyclized and subsequently modified through oxidation, acylation, and glycosylation. nih.govsemanticscholar.org This structural variety leads to a broad spectrum of biological activities, making them a focal point of natural products research for applications in pharmaceuticals, agriculture, and cosmetics. nih.gov

Sesquiterpenoids are known for a wide range of biological and pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and cytotoxic effects. core.ac.uk They are major constituents of essential oils and have been utilized in traditional medicine for centuries. nih.govcore.ac.uk The complexity of their structures has also made them attractive targets for synthetic chemists. nih.gov

Contextualization of the Gurjunene Skeletal Framework within Sesquiterpene Diversity

Within the vast landscape of sesquiterpenoid structures, the gurjunenes are characterized by a distinctive tricyclic carbon skeleton. vulcanchem.com This framework typically consists of a fused five-membered ring, a seven-membered ring, and a three-membered cyclopropane (B1198618) ring. semanticscholar.org This arrangement, specifically a decahydro-1H-cyclopropa[e]azulene core, results in significant ring strain.

The gurjunene family includes several isomers, such as alpha-, beta-, and gamma-gurjunene, which differ in the position of double bonds and the stereochemistry of their substituents. wikipedia.org The aromadendrene-type sesquiterpenes, to which the gurjunenes belong, are initially discovered in eucalyptus essential oil and are characterized by this 5-7-3 ring system. semanticscholar.org The specific spatial arrangement of methyl and isopropenyl groups further defines the individual isomers and influences their physical and chemical properties.

Significance of this compound in Terpenoid Chemistry and Biosynthesis Studies

This compound, a specific isomer within the gurjunene family, holds particular importance in the fields of terpenoid chemistry and biosynthesis. Its chemical formula is C₁₅H₂₄, and it possesses a unique bicyclo[5.3.0]dec-5-ene structure. naturalproducts.netacs.org The biosynthesis of this compound from (2E,6E)-farnesyl diphosphate (B83284) is mediated by specific enzymes known as terpene synthases. uniprot.org

The study of this compound and its enzymatic synthesis provides valuable insights into the mechanistic diversity of terpene cyclization reactions. For instance, studies on terpene synthases have shown that a single enzyme can produce multiple products, including this compound, from the same precursor, highlighting the complexity of these biosynthetic pathways. vulcanchem.com Furthermore, this compound serves as a precursor or intermediate in the synthesis of other more complex sesquiterpenoids. chemsrc.comresearchgate.net Its presence in various plant species, often alongside other sesquiterpenes, makes it a key marker in chemotaxonomic studies and in understanding the chemical ecology of plants. naturalproducts.netscielo.br

The chemical and physical properties of this compound have been well-characterized, contributing to its use as a standard in natural product analysis.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₅H₂₄ naturalproducts.netchemeo.com
Molecular Weight 204.35 g/mol chemeo.comnih.gov
Boiling Point 264-266 °C lookchem.comchemicalbook.com
Density 0.918 g/mL at 20 °C lookchem.com
Flash Point 108.9 °C chemsrc.com
logP 4.581 chemeo.com

This compound has been isolated from a variety of natural sources, indicating its widespread occurrence in the plant kingdom.

Table 2: Natural Sources of this compound

Species Family
Acorus gramineus Araceae
Angelica gigas Apiaceae
Artemisia annua Asteraceae
Cyperus rotundus Cyperaceae
Humulus lupulus Cannabaceae
Magnolia officinalis Magnoliaceae
Nardostachys jatamansi Caprifoliaceae
Panax ginseng Araliaceae
Pogostemon cablin Lamiaceae
Saussurea lappa Asteraceae
Schisandra chinensis Schisandraceae
Solanum stipulaceum Solanaceae
Toona sinensis Meliaceae
Valeriana jatamansi Caprifoliaceae
Zanthoxylum piperitum Rutaceae

Source: naturalproducts.netnaturalproducts.netscielo.brnih.govebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1614851 gamma-Gurjunene CAS No. 22567-17-5

Properties

CAS No.

22567-17-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,3aR,4R,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3/t11-,12-,13-,14-/m1/s1

InChI Key

DUYRYUZIBGFLDD-AAVRWANBSA-N

Canonical SMILES

CC1CCC(C=C2C1CCC2C)C(=C)C

Other CAS No.

915104-82-4
22567-17-5

Origin of Product

United States

Natural Occurrence and Distribution of Gamma Gurjunene

Botanical and Biological Sources

The presence of gamma-gurjunene has been documented in a diverse range of natural organisms. The following sections detail its occurrence in higher and lower plants, as well as in fungi and microorganisms, based on scientific research.

Higher Plants (Angiosperms)

This compound is a frequently identified constituent of essential oils extracted from various parts of angiosperms, including leaves, flowers, fruits, and stems.

The concentration of this compound in the essential oils of higher plants can vary significantly depending on the species, geographical location, season of collection, and the specific plant part utilized for extraction.

Research has identified this compound in the essential oils of numerous plant species. For instance, in a study of Solanum stipulaceum flowers, this compound was a major component, constituting 11.9% of the essential oil from samples collected in May and 10.0% from those collected in September. ajol.infoscielo.br Similarly, the essential oil from the leaves of the Nigerian medicinal plant Emilia sonchifolia was found to contain 8.58% this compound. acgpubs.org

The leaves of Psidium guajava (guava) from different regions in China have been shown to yield essential oils where this compound is a significant constituent, with concentrations ranging from 9.17% to 15.22%. researchgate.net One analysis of a Caxcana variety of guava leaves reported a this compound content of 10.45%. redalyc.org

In the Lamiaceae family, several species are known to produce this sesquiterpene. The essential oil of Salvia officinalis (sage) from Lebanon was reported to contain 9.85% this compound. nih.gov Various cultivars of Ocimum basilicum (basil) also show the presence of this compound, though often in smaller percentages, with studies on Saudi Arabian varieties showing concentrations up to 0.89%. plantsjournal.com Another study on basil essential oil reported a content of 0.5% this compound. nih.gov

The essential oil of Pogostemon cablin (patchouli) from Indonesia has been found to contain 2.2% this compound. wikidata.org Another analysis reported a concentration of 1.5%. researchgate.net

Hypericum montbretii, a species of St. John's wort, exhibits variable concentrations of this compound depending on its developmental stage. In the vegetative stage, it can range from 6.1% to 11.6% of the essential oil. naturesgift.com

The essential oil of Artemisia absinthium (wormwood) from Saudi Arabia was found to contain 0.86% this compound. mdpi.com

Other plants where this compound has been identified as a component of their essential oils include:

Eucalyptus globulus : An analysis showed the presence of this compound at 2.505%. acgpubs.org

Piper gaudichaudianum : The concentration in its leaf essential oil varied with the seasons, showing percentages of 0.2%, 0.5%, 1.6%, and 2.1% in different collections. plantsjournal.com

Polygonum minus : Analysis using two-dimensional gas chromatography-time-of-flight mass spectrometry (GC-TOF MS) detected this compound at 0.095%. ajol.info

Schinus molle : The essential oil from its fruits has been reported to contain this compound, with one study noting a concentration of 6%. nih.govresearchgate.net

Solidago canadensis (Canadian goldenrod): The essential oil from the leaves has been shown to contain α-gurjunene, and by extension, γ-gurjunene is also present in the Solidago genus. researchgate.netmdpi.com

Syzygium samarangense (wax apple): this compound has been identified in the essential oil of its leaves, with one study noting its presence at 0.17% in the 'An Phuoc' variety and 3.27% in the 'Hong Dao' variety. nih.gov Another study mentions β-gurjunene as a major component at 9.48%, implying the likely presence of the gamma isomer as well. scielo.sa.crmdpi.com

Juniperus thurifera : The essential oil from the leaves of male trees was found to contain this compound, with concentrations around 0.6% to 0.8%. essencejournal.comnih.gov

Zingiber officinale (ginger): The essential oil from fresh rhizomes was found to contain 0.69% this compound. ajol.infonih.gov

Lauraceae species : The leaf essential oil of Beilschmiedia glabra, a member of the Lauraceae family, contains 5.2% this compound. nist.gov It has also been detected in trace amounts (0.3%) in the essential oil of Aniba species. naturesgift.com

Annonaceae species : The essential oil from the leaves of Annona sylvatica contains 5.46% this compound. wikidata.org It has also been detected at 0.45% in the essential oil of Annona cherimola leaves. notulaebotanicae.ro

Mallotus repandus : The essential oil from the aerial parts of this plant contains 0.5% this compound. acgpubs.org

Melaleuca quinquenervia : this compound has been detected in the fruit essential oil at a concentration of 0.2%. scielo.sa.crscielo.sa.cr

Baccharis species : While a specific percentage for B. salicifolia was not found, γ-gurjunene has been reported in other species of the genus, such as B. schultzii and B. dracunculifolia. researchgate.nettandfonline.com

Pimpinella anisum (anise): One study identified this compound at 1.85% in the fruit oil. scielo.sa.cr

Table 1: this compound Content in Essential Oils of Various Higher Plants

Plant SpeciesPlant PartThis compound Percentage (%)Citation
Solanum stipulaceumFlowers10.0 - 11.9 ajol.infoscielo.br
Emilia sonchifoliaLeaves8.58 acgpubs.org
Psidium guajavaLeaves9.17 - 15.22 researchgate.net
Salvia officinalisAerial Parts9.85 nih.gov
Pogostemon cablin-1.5 - 2.2 wikidata.orgresearchgate.net
Hypericum montbretiiAerial Parts (Vegetative Stage)6.1 - 11.6 naturesgift.com
Artemisia absinthiumAerial Parts0.86 mdpi.com
Eucalyptus globulusLeaves2.505 acgpubs.org
Schinus molleFruits6.0 nih.govresearchgate.net
Zingiber officinaleRhizomes0.69 ajol.info
Beilschmiedia glabra (Lauraceae)Leaves5.2 nist.gov
Annona sylvatica (Annonaceae)Leaves5.46 wikidata.org
Mallotus repandusAerial Parts0.5 acgpubs.org
Melaleuca quinquenerviaFruits0.2 scielo.sa.crscielo.sa.cr
Juniperus thuriferaLeaves (male)0.6 - 0.8 essencejournal.comnih.gov
Piper gaudichaudianumLeaves0.2 - 2.1 plantsjournal.com
Polygonum minus-0.095 ajol.info
Ocimum basilicumLeavesup to 0.89 plantsjournal.comnih.gov
Pimpinella anisumFruit1.85 scielo.sa.cr

This compound is a characteristic component of Gurjun balsam, an oleoresin obtained from trees of the Dipterocarpus species. While α-gurjunene is typically the most abundant sesquiterpene in this resin, γ-gurjunene is also consistently present. One analysis of the oleo-resin from Dipterocarpus alatus reported a this compound content of 3.14%. acs.org Another study mentions that γ-gurjunene constitutes about 2% of the essential oil derived from Gurjun balsam. mdpi.com

Essential Oil Components (e.g., Melaleuca quinquenervia, Pogostemon cablin, Eucalyptus globulus, Piper nigrum, Salvia species, Baccharis salicifolia, Polygonum minus, Pimpinella anisum, Artemisia absinthium, Solidago canadensis, Juniperus thurifera, Zingiber officinale, Lauraceae species, Hypericum montbretii, Psidium guajava, Emilia sonchifolia, Mallotus repandus, Piper gaudichaudianum, Schinus molle, Solanum stipulaceum, Annonaceae species, Ocimum basilicum, Syzygium samarangense)

Lower Plants (Bryophytes)

The occurrence of this compound is not limited to higher plants. It has also been identified in bryophytes, specifically in liverworts, which are among the earliest diverging lineages of land plants.

Analyses of the chemical constituents of liverworts have revealed the presence of this compound. In the common liverwort, Marchantia polymorpha, α-gurjunene has been identified as a sesquiterpenoid component, suggesting the co-occurrence of its isomer, this compound. researchgate.netoup.comoup.comresearchgate.net More directly, this compound has been listed as a constituent of the liverwort Calypogeia muelleriana. wikidata.orgnih.gov The presence of this compound in such ancient plant lineages highlights the long evolutionary history of its biosynthetic pathways.

Fungi and Microorganisms

Beyond the plant kingdom, the biosynthesis of this compound has been observed in fungi. Research into fungal secondary metabolites has identified sesquiterpene synthases (STSs) in various mushroom-forming fungi (Basidiomycetes) that are capable of producing this compound. For example, a study on Solidago canadensis showed that it contains a (-)-alpha-gurjunene (B12085830) synthase that also produces (+)-gamma-gurjunene as a minor product in a 91:9 ratio. researchgate.net Furthermore, a review of sesquiterpene biosynthesis in basidiomycetes indicates that an enzyme from Gloeophyllum odoratum (Galma_104215) can synthesize β-gurjunene, and other fungal STSs are known to produce a variety of sesquiterpenes, including γ-gurjunene. mdpi.comnih.gov The volatile profiles of endophytic fungi have also been shown to contain β-gurjunene, pointing to the capability of these microorganisms to synthesize related compounds. beilstein-journals.orgmpg.de While direct production by un-engineered microorganisms in nature is a subject of ongoing research, the genetic machinery for producing this compound is present within the fungal kingdom.

Marine Organisms

Epi-γ-gurjunene, an epimer of this compound, has been isolated from marine organisms, notably the tropical marine sponge Cymbastela hooperi. dntb.gov.uanaturalproducts.netacs.orgfigshare.comresearchgate.netacs.org This compound was one of several novel sesquiterpenes discovered in this sponge species, which is endemic to the Australasian region. acs.orgresearchgate.netacs.org The presence of such unusual terpenoids highlights the chemical diversity within marine sponges. researchgate.netacs.org

Subcellular and Tissue-Specific Localization within Organisms

This compound, as a component of essential oils, is synthesized and stored in specialized structures within plants. mdpi.com These structures can include glandular trichomes, which are secretory tissues found on the surface of various plant organs. uminho.pt The specific localization of this compound can vary, and it has been identified in the essential oils derived from different plant parts, as detailed below.

Table 1: Tissue-Specific Localization of this compound in Various Plant Species

Plant SpeciesFamilyPlant PartReference
Ailanthus altissimaSimaroubaceaeStem bark, Leaves, Flowers researchgate.net
Persea gambleiLauraceaeNot specified mdpi.com
Lamium albumLamiaceaeCorolla (Flowers) nih.gov
Ocimum speciesLamiaceaeLeaves sci-hub.se
Boraginaceae family plantsBoraginaceaeFlowers, Leaves, Fruits, Seeds mdpi.com
Hypericum speciesHypericaceaeLeaves, Stems, Floral parts, Fruits uminho.pt

This table is interactive. Click on the headers to sort the data.

Chemosystematic and Chemophenetic Considerations

The chemical composition of essential oils, including the presence and concentration of compounds like this compound, can serve as a chemotaxonomic marker to differentiate between species. For example, the essential oil profiles of different Salvia species show distinct compositions that can aid in their classification. researchgate.net In a study of Matricaria aurea from different regions, the presence of γ-gurjunenepoxide, a derivative of this compound, was noted, and its varying concentration, along with other compounds, helped to distinguish between different chemotypes of the species. mdpi.com Similarly, the analysis of oleo-resin from Shorea species revealed that this compound was one of the major sesquiterpene components, contributing to the chemical fingerprint of the resin. researchgate.net

Significant variation in the concentration of this compound and other essential oil components exists both within and between species. This variability can be influenced by geographic location, environmental conditions, and the specific plant population.

In a study of Thymus species from Morocco, this compound was present in the essential oil of Thymus broussonetii and Thymus satureioides but absent in others, demonstrating inter-species variation. eajournals.org Research on Hyptis crenata showed that the concentration of this compound in its essential oil varied throughout the year, indicating intra-species variation influenced by seasonal changes. nih.gov Similarly, a study on Senecio vulgaris from different locations in Corsica found that this compound was a major constituent, but its percentage varied among the different samples. researchgate.net

This chemical variability is also evident in other genera. For instance, studies on Eucalyptus, Pterodon emarginatus, and various Thymus species from Greece have all reported varying levels of this compound and related compounds among different species and populations, highlighting the chemical diversity driven by genetic and environmental factors. internationalscholarsjournals.comsemanticscholar.orgmdpi.com

Table 2: Inter-species and Intra-species Variation of this compound

SpeciesFamilyThis compound % (Range or Value)NotesReference(s)
Thymus broussonetiiLamiaceae1.10Inter-species comparison with other Thymus varieties. eajournals.org
Thymus satureioidesLamiaceae1.53Inter-species comparison with other Thymus varieties. eajournals.org
Hyptis crenataLamiaceae0.01 - 0.04Intra-species variation observed over a 12-month period. nih.gov
Senecio vulgarisAsteraceae9.17 - 15.22Intra-species variation across 30 Corsican localities. researchgate.net
Eucalyptus loxophlebaMyrtaceae0.3Inter-species comparison with E. leucoxylon. internationalscholarsjournals.com
Eucalyptus leucoxylonMyrtaceae1.0Inter-species comparison with E. loxophleba. internationalscholarsjournals.com
Shorea speciesDipterocarpaceae3.14Analysis of oleo-resin. researchgate.net
Matricaria aurea (Jordan)Asteraceae~9.0 (as γ-gurjunenepoxide)Chemotype comparison with Saudi Arabian sample. mdpi.com
Ocotea quixosLauraceae0.3 - 21.9Wide variation observed in different leaf oil varieties. researchgate.net

This table is interactive. Click on the headers to sort the data.

Environmental and Ontogenetic Influences on this compound Production

The biosynthesis and accumulation of γ-gurjunene, like many plant secondary metabolites, are not static processes. They are dynamically influenced by a host of external environmental factors and internal developmental programs. fu-berlin.demdpi.com The variation in the production of this sesquiterpene is an adaptive response of the organism to its specific circumstances, including its geographical setting, life cycle stage, and even the time of day. mdpi.comcropj.com Understanding these influences is crucial for comprehending the chemoecology of γ-gurjunene-producing species.

Geographic Origin and Climatic Factors

The geographical location where an organism grows is a primary determinant of its chemical profile, including its γ-gurjunene content. innovhub-ssi.itresearchgate.net Differences in climate, soil composition, and altitude can lead to significant variations in the essential oil composition of the same plant species collected from different regions. fu-berlin.demyfoodresearch.com

Research on Artemisia absinthium in Saudi Arabia illustrates this point clearly. A sample from the central Qassim region, which is characterized by flat land and high soil salinity, showed a γ-gurjunene content of 0.86%. mdpi.com This was part of a distinct chemical profile when compared to plants from the mountainous Jazan region, which experiences different temperature and humidity ranges. mdpi.com Similarly, studies on the rhizome oil of Cyperus rotundus identified γ-gurjunene in samples from North Central Nigeria, but it was absent in oils from South African specimens, a variation attributed to differing agroclimatic conditions. currentsci.com

Climatic factors such as temperature and precipitation, along with edaphic (soil) factors like pH, have been shown to correlate with the production of volatile compounds. nih.gov For example, in Eucalyptus globulus, the chemical makeup of its essential oil, which can include γ-gurjunene, differs between countries with specific climatic conditions. tjnpr.org These environmental pressures influence the plant's biosynthetic pathways, resulting in quantitative and qualitative differences in secondary metabolite production. innovhub-ssi.it

Table 1: Influence of Geographic Origin on γ-Gurjunene Content in Various Species

Species Geographic Origin γ-Gurjunene Content (%) Influencing Factors Cited Reference
Artemisia absinthium Qassim, Saudi Arabia 0.86 Temperature, humidity, soil content, geography (flat land vs. mountains) mdpi.com
Cyperus rotundus North Central Nigeria Present (amount not specified) Agroclimatic conditions currentsci.com
Cyperus rotundus South Africa Not identified Agroclimatic conditions currentsci.com
Developmental Stages of the Organism (e.g., vegetative, flowering, fruiting)

The production of γ-gurjunene can vary significantly throughout an organism's life cycle, a phenomenon known as ontogenetic variation. agriscitech.euresearchgate.net The metabolic needs and ecological interactions of an organism change as it moves from a vegetative state to flowering and fruiting, and this is often reflected in its chemical composition. cropj.comnih.gov

This pattern is not limited to plants. In the fungus Schizophyllum commune, several sesquiterpenes, including γ-gurjunene, were detected specifically when fruiting bodies were present, suggesting a link between its production and the reproductive developmental stage of the fungus. researchgate.net The changes in chemical profile during different developmental phases are believed to be linked to the changing ecological functions of these compounds, such as defense against herbivores during the vegetative stage or attraction of pollinators during flowering. cropj.com

Table 2: Ontogenetic Variation of γ-Gurjunene in Hypericum montbretii

Developmental Stage γ-Gurjunene Content (%) Other Major Compounds Reference
Vegetative 6.1 - 11.6 Germacrene-D, 2-methyl octane, δ-cadinol, phytol (B49457) agriscitech.euresearchgate.net
Flowering Not a major component α-pinene, undecane, β-pinene, delta-cadinene agriscitech.euresearchgate.net
Diurnal Rhythms and Circadian Influences

The production and emission of volatile compounds like γ-gurjunene can be governed by internal biological clocks, leading to fluctuations that follow a daily, or diurnal, rhythm. ebsco.comresearchgate.net These circadian rhythms allow organisms to anticipate and adapt to the daily environmental cycles of light and temperature. nih.gov

Research on Hypericum montbretii has demonstrated the influence of diurnal rhythms on its essential oil. agriscitech.eu While the total essential oil yield was found to be highest at noon (12:00 pm) compared to the morning (9:00 am) and afternoon (16:00 pm), the relative percentages of individual components also shifted. agriscitech.eu At the vegetative stage, where γ-gurjunene is a major constituent, its concentration showed distinct variations depending on the time of day the samples were collected. The highest concentration of γ-gurjunene (11.6%) was recorded at noon, coinciding with the peak total essential oil yield. agriscitech.eu

This temporal regulation suggests that the plant modulates the synthesis of γ-gurjunene and other volatiles to optimize their function, which could be related to defense against herbivores that are active at specific times of the day or to manage metabolic energy costs. agriscitech.eudntb.gov.ua

Table 3: Diurnal Variation of γ-Gurjunene in Hypericum montbretii (Vegetative Stage)

Time of Day γ-Gurjunene Content (%) Reference
9:00 am 6.1 agriscitech.eu
12:00 pm 11.6 agriscitech.eu

Advanced Isolation and Structural Elucidation Methodologies for Gamma Gurjunene

Spectroscopic Identification Approaches

Once gamma-gurjunene has been isolated or separated chromatographically, its structure is confirmed using various spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of volatile compounds like γ-gurjunene. It provides critical information regarding molecular weight and fragmentation patterns, which serve as a fingerprint for identification. When coupled with gas chromatography (GC), it allows for the separation and identification of individual components within a mixture, such as an essential oil. sci-hub.senih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique widely used for the analysis of sesquiterpenes. In this method, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation. sci-hub.se

Detailed Research Findings: For γ-gurjunene (C₁₅H₂₄), the EI-MS spectrum shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 204, confirming its molecular weight. nist.gov The fragmentation pattern is characteristic of its guaiane-type bicyclic structure. The fragmentation of sesquiterpene isomers can be complex but provides a unique signature. researchgate.net Common fragmentation involves the loss of alkyl groups. For instance, a notable fragmentation pathway for isomeric sesquiterpenes is the loss of a propyl group (C₃H₇, 43 amu), which would lead to a significant fragment ion at m/z 161. The complex pattern of fragment ions is crucial for distinguishing γ-gurjunene from its isomers, such as α- and β-gurjunene.

Ion (m/z) Identity Significance
204[M]⁺Molecular Ion
189[M-CH₃]⁺Loss of a methyl group
161[M-C₃H₇]⁺Loss of a propyl group
105[C₈H₉]⁺Common fragment in terpenes
91[C₇H₇]⁺Tropylium ion, common fragment

Table 1: Characteristic Electron Ionization (EI) mass fragments for γ-Gurjunene and similar sesquiterpenes. The relative intensities of these fragments create a unique spectrum for identification.

Chemical Ionization (CI-MS) is a soft ionization technique that results in less fragmentation compared to EI-MS. This is particularly useful for confirming the molecular weight of a compound, as the spectrum is often dominated by the protonated molecular ion, [M+H]⁺.

Detailed Research Findings: In the analysis of complex mixtures like the essential oil of Indonesian patchouli (Pogostemon cablin), CI-MS, using reagent gases such as ammonia (B1221849), has been successfully employed to identify constituents, including γ-gurjunene. sci-hub.se This technique helps to unambiguously establish the molecular mass of components in the mixture, where the molecular ion peak in EI-MS might be weak or absent. The use of deuterated ammonia as a reagent gas can further help in determining the number of active hydrogens in a molecule, although this is less relevant for a hydrocarbon like γ-gurjunene. sci-hub.se The primary advantage of CI-MS in this context is the generation of a strong m/z 205 ion ([C₁₅H₂₄+H]⁺), which simplifies molecular weight confirmation. sci-hub.se

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an exact mass-to-charge ratio, typically to four or more decimal places. researchgate.net This high accuracy allows for the determination of a compound's elemental formula, a critical step in structural elucidation. measurlabs.com While often paired with electrospray ionization (ESI) for less volatile compounds, the principles of high-resolution analysis are fundamental.

Detailed Research Findings: The molecular formula of γ-gurjunene is C₁₅H₂₄. nist.gov High-resolution mass spectrometry can distinguish its exact mass from other compounds with the same nominal mass. The calculated monoisotopic mass of γ-gurjunene is 204.1878 g/mol . contaminantdb.caspectrabase.com An experimental HRMS measurement yielding a value extremely close to this confirms the elemental composition of C₁₅H₂₄, ruling out other potential formulas. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for different adducts and used as an additional identification parameter in advanced MS workflows.

Adduct Formula Calculated m/z Predicted CCS (Ų)
[M+H]⁺[C₁₅H₂₅]⁺205.1951147.5
[M+Na]⁺[C₁₅H₂₄Na]⁺227.1770156.2
[M]⁺[C₁₅H₂₄]⁺204.1873149.3

Table 2: Predicted HRESIMS data for γ-Gurjunene adducts. The high-precision m/z values allow for unambiguous elemental composition determination.

Commercial and public mass spectral libraries are indispensable tools for the rapid identification of known compounds. These databases contain thousands of curated EI-MS spectra.

Detailed Research Findings: The identification of γ-gurjunene in GC-MS analyses is routinely confirmed by comparing the experimentally obtained EI-MS spectrum with reference spectra in established libraries such as the NIST (National Institute of Standards and Technology) and Wiley databases. sci-hub.se The matching algorithm typically generates a quality or probability score, indicating the confidence of the match. The NIST Chemistry WebBook, for example, contains reference data, including the gas chromatography retention index and mass spectrum for γ-gurjunene, which serves as a benchmark for identification. nist.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the precise structure of a molecule. ¹H-NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C-NMR reveals the number and type of carbon atoms (methyl, methylene (B1212753), methine, quaternary).

Detailed Research Findings: While complete, assigned NMR spectra for γ-gurjunene are not widely published in common databases, some data has been reported. In one study, a key singlet signal for an olefinic proton (H-6) was identified at a chemical shift (δ) of 5.87 ppm in the ¹H-NMR spectrum. researchgate.net

Based on the known structure of γ-gurjunene, a tricyclic sesquiterpene with an exocyclic methylene group and a trisubstituted double bond, general chemical shift ranges can be predicted.

Proton Type Expected Chemical Shift (δ, ppm) Notes
Olefinic (C=C-H)4.6 - 5.9Includes protons on the exocyclic and endocyclic double bonds. researchgate.netalfa-chemistry.com
Aliphatic (C-H)1.0 - 2.8Protons on the fused ring system.
Methyl (C-CH₃)0.8 - 1.8Multiple methyl signals are expected, some as singlets, others as doublets. alfa-chemistry.com

Table 3: Predicted ¹H-NMR Chemical Shift Ranges for γ-Gurjunene based on its functional groups.

For ¹³C-NMR, distinct signals are expected for each of the 15 carbon atoms, unless symmetry results in equivalence. The chemical shifts would distinguish between sp²-hybridized (olefinic) carbons and sp³-hybridized (aliphatic) carbons.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Olefinic (C=C)100 - 150Includes carbons of the two double bonds. youtube.com
Aliphatic (C-C)10 - 60Carbons comprising the saturated ring framework. youtube.com

Table 4: Predicted ¹³C-NMR Chemical Shift Ranges for γ-Gurjunene.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like γ-gurjunene. grinnell.edulibretexts.org Unlike one-dimensional NMR, 2D NMR experiments provide correlation data between different nuclei, which helps to piece together the molecular framework. grinnell.edu

Key 2D NMR techniques used in the analysis of γ-gurjunene and its derivatives include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. grinnell.edud-nb.info By observing cross-peaks in a COSY spectrum, it is possible to trace out the proton-proton connectivity networks within the γ-gurjunene molecule, helping to assemble its structural fragments. d-nb.infouwc.ac.za

Heteronuclear Single Quantum Coherence (HSQC): This technique, formerly also known as Heteronuclear Multiple Quantum Correlation (HMQC), correlates proton signals with the signals of directly attached carbon atoms. d-nb.infouwc.ac.zauni-hamburg.de This is crucial for assigning the carbon skeleton by linking the well-resolved proton spectrum to the corresponding carbon resonances. grinnell.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range correlations between protons and carbons, typically over two to three bonds. d-nb.infouwc.ac.zauni-hamburg.de This information is critical for connecting the structural fragments identified by COSY and for positioning quaternary carbons (carbons with no attached protons) within the molecular structure. uni-hamburg.de

The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of γ-gurjunene and related sesquiterpenes. researchgate.net For instance, the structures of newly synthesized epoxides and alcohols derived from γ-gurjunene have been determined using these one- and two-dimensional NMR methods. acs.org Similarly, the relative configurations of novel sesquiterpenes, including an isomer of γ-gurjunene called epi-γ-gurjunene, were established through extensive 2D NMR analysis. researchgate.netacs.org

Integrated Analytical Platforms and Data Processing

The analysis of γ-gurjunene, often found within complex mixtures of volatile compounds in essential oils, necessitates the use of integrated analytical platforms that combine high-resolution separation with sensitive detection and sophisticated data processing.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds, including γ-gurjunene, in natural extracts. nih.govnih.gov In this hyphenated technique, the gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer for detection and identification. uni-hamburg.de The identification of γ-gurjunene is typically achieved by comparing its mass spectrum with reference spectra in extensive databases like those from NIST and Wiley. ajol.infotandfonline.comaip.org

GC-MS has been instrumental in identifying γ-gurjunene in the essential oils of a wide variety of plants, including Chinese eaglewood, Polygonum minus, and clove. nih.govnih.govaip.org The technique's high sensitivity allows for the detection of even minor components in these complex mixtures.

Solid Phase Microextraction (SPME) Coupled with GC-MS

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds. mdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample's headspace or directly from a liquid sample. sigmaaldrich.commdpi.com This method is valued for its simplicity, speed, and sensitivity, requiring only a small sample volume. mdpi.com

HS-SPME-GC-MS has been successfully applied to the analysis of volatile compounds in various matrices, including propolis and the flowers of Calystegia silvatica, where sesquiterpenes like γ-gurjunene are often present. researchgate.netnih.gov The choice of fiber coating is critical for efficient extraction; for example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been found to be effective for a broad range of volatile compounds. mdpi.com

Chemometric Resolution Techniques for Co-eluted Compounds

In the GC-MS analysis of complex mixtures like essential oils, it is common for multiple compounds to elute at the same or very similar times, resulting in overlapping or co-eluted peaks. aut.ac.nz This co-elution complicates the identification and quantification of individual components. Chemometric resolution techniques, such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), are powerful mathematical tools used to deconvolve these overlapping signals. tandfonline.com By applying these methods to the GC-MS data, it is possible to resolve the pure mass spectra and chromatographic profiles of the individual co-eluted compounds. tandfonline.com This approach significantly improves the qualitative and quantitative analysis, as demonstrated in the analysis of ginger fragrance and black cardamom essential oil, where γ-gurjunene was identified among co-eluted peaks. ijert.org

Application of Retention Indices in Identification

The retention index (RI) is a crucial parameter used in gas chromatography to convert retention times into a more stable, system-independent value. core.ac.uk It is calculated based on the retention times of a series of n-alkane standards analyzed under the same chromatographic conditions. ajol.infocore.ac.uk The identification of a compound like γ-gurjunene is significantly strengthened when its experimentally determined RI on a specific column matches the RI values reported in the literature and databases, in addition to a mass spectral library match. ajol.infocore.ac.ukresearchgate.net This dual confirmation is a standard practice in the analysis of essential oils to avoid misidentification, especially among isomeric sesquiterpenes that often have very similar mass spectra. core.ac.uk

Data Tables

Table 1: Reported Retention Indices for this compound

Retention IndexColumn TypeReference
1497TG-5 ajol.info
1472HP-5MS pherobase.com
1473DB-5 pherobase.com
1479BPX-5 pherobase.com
1465DB-1 pherobase.com
1481Not Specified researchgate.net
1480DB-5 nih.gov

Biosynthesis and Enzymatic Mechanisms of Gamma Gurjunene

Upstream Metabolic Pathways and Precursor Formation

The construction of gamma-gurjunene, a sesquiterpene, relies on the supply of the essential precursor, farnesyl diphosphate (B83284) (FPP). researchgate.net This C15 molecule is itself synthesized from five-carbon isoprene (B109036) units, which are produced through two distinct and compartmentalized pathways within the plant cell: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. genome.jpnih.gov

Operating in the cytoplasm, the mevalonate (MVA) pathway is a primary route for isoprenoid biosynthesis in most eukaryotic organisms. frontiersin.orgguidetopharmacology.org This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgontosight.ai Key steps involve the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the rate-limiting enzyme HMG-CoA reductase. frontiersin.orgontosight.ai Subsequent phosphorylation and decarboxylation steps yield IPP, which can be isomerized to DMAPP. ontosight.ai The MVA pathway is traditionally associated with the production of sesquiterpenes, triterpenes, and sterols. genome.jpiscientific.org

Located within the plastids of plant cells, the methylerythritol phosphate (MEP) pathway provides an alternative route to IPP and DMAPP. guidetopharmacology.orgrsc.org This pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.org Through a series of subsequent reactions, DXP is converted to IPP and DMAPP. rsc.org The MEP pathway is primarily responsible for the synthesis of monoterpenes, diterpenes, carotenoids, and the phytol (B49457) tail of chlorophyll. genome.jp While distinct, interactions and crosstalk between the MVA and MEP pathways have been observed, suggesting a coordinated regulation of isoprenoid biosynthesis in plants. biorxiv.org

Farnesyl diphosphate (FPP) serves as the direct precursor for the biosynthesis of all sesquiterpenes, including this compound. researchgate.netwikipedia.org It is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase. frontierspartnerships.orgechelon-inc.com This crucial step represents a key branch point in isoprenoid metabolism, directing the flow of precursors towards the vast array of sesquiterpenoid structures. frontierspartnerships.org The loss of the diphosphate group from FPP generates a farnesyl cation, which can then undergo a variety of cyclization and rearrangement reactions to produce the diverse carbon skeletons of sesquiterpenes. researchgate.netchegg.com

Methylerythritol Phosphate (MEP) Pathway in Plastids

Sesquiterpene Synthases (STSs) Catalyzing this compound Formation

The final and definitive step in the biosynthesis of this compound is the conversion of the linear precursor, FPP, into the complex tricyclic structure of the final product. This transformation is orchestrated by a class of enzymes known as sesquiterpene synthases (STSs). These enzymes are responsible for the remarkable diversity of sesquiterpene structures found in nature. researchgate.net

In the tomato plant, Solanum lycopersicum, a specific terpene synthase, TPS17, has been identified and functionally characterized. uniprot.org This enzyme mediates the conversion of (2E,6E)-farnesyl diphosphate into multiple products, with this compound being one of the compounds formed. uniprot.org Research involving RNA sequencing of trichomes from S. lycopersicum led to the discovery and characterization of several sesquiterpene synthases, including TPS17. ebi.ac.uknih.gov The functional analysis of recombinant TPS17 protein confirmed its ability to produce this compound, among other sesquiterpenes like (+)-valencene and (E)-beta-farnesene, from FPP. uniprot.org

Table 1: Products of TPS17 from Solanum lycopersicum

Substrate Product(s)

Data derived from UniProtKB entry for TPS17. uniprot.org

In the Canadian goldenrod, Solidago canadensis, an enzyme named alpha-gurjunene (B13851181) synthase has been isolated and studied. qmul.ac.uknih.gov While its primary product is (-)-alpha-gurjunene (B12085830), this enzyme also synthesizes a smaller quantity of (+)-gamma-gurjunene as a byproduct. qmul.ac.ukexpasy.org Detailed studies have shown that the ratio of these two products remains consistent throughout the purification process, suggesting that a single enzyme is responsible for the formation of both compounds. nih.gov The product ratio is approximately 91% (-)-alpha-gurjunene and 9% (+)-gamma-gurjunene. nih.gov Mechanistic studies using deuterated substrate analogs have helped to postulate a cyclization mechanism that accounts for the formation of both of these structurally related sesquiterpenes by the same synthase. nih.gov

Table 2: Product Profile of Alpha-Gurjunene Synthase from Solidago canadensis

Product Percentage of Total Products
(-)-alpha-Gurjunene 91%

Data derived from research on alpha-gurjunene synthase from Solidago canadensis. nih.gov

Microbial-type Terpene Synthases (MTPSLs) in Basal Plants

In the realm of plant biochemistry, the biosynthesis of terpenes, a vast class of secondary metabolites, is orchestrated by a diverse group of enzymes known as terpene synthases (TPSs). While seed plants predominantly utilize a well-characterized family of TPSs, non-seed plants, including basal plants like liverworts, mosses, and ferns, employ a distinct class of enzymes called microbial-type terpene synthases (MTPSLs). researchgate.netfernway.net These MTPSLs are structurally and phylogenetically more akin to terpene synthases found in bacteria and fungi than to the typical TPSs of higher plants, suggesting a unique evolutionary trajectory, possibly involving horizontal gene transfer from microbes. researchgate.netfernway.netacs.org

The functional characterization of MTPSLs from various non-seed plants has revealed their crucial role in generating the vast chemical diversity of terpenes in these organisms. researchgate.netebi.ac.uk For instance, in the liverwort Marchantia polymorpha, a basal terrestrial plant, a number of MTPSL genes have been identified and functionally characterized. ebi.ac.ukmicrobialtec.com One such enzyme, designated MpMTPSL4, has been shown to be a multi-product synthase, with α-gurjunene being one of its products. researchgate.net The mono- and sesquiterpene synthases in M. polymorpha are particularly unusual as they lack the canonical magnesium-binding aspartate-rich DDXXD motif, placing them in a non-canonical family of terpene synthases. ebi.ac.uk

The discovery and characterization of MTPSLs in basal plants have significantly altered the understanding of terpene biosynthesis in the plant kingdom. researchgate.netfernway.net It is now evident that much of the terpene diversity observed in non-seed plants is a direct result of the catalytic activities of these microbial-type enzymes. researchgate.net

Reaction Mechanisms Involving Carbocation Intermediates

The biosynthesis of this compound, like other sesquiterpenes, proceeds through a series of complex cyclization reactions initiated from the linear precursor, farnesyl diphosphate (FPP). This process is catalyzed by terpene synthases and involves the formation of highly reactive carbocation intermediates. vulcanchem.combeilstein-journals.org The initial step involves the ionization of FPP, where the diphosphate group is eliminated, generating an allylic cation. beilstein-journals.org

This initial carbocation then undergoes a series of intramolecular cyclizations, hydride shifts, and rearrangements, all of which are orchestrated by the specific topology of the enzyme's active site. beilstein-journals.org The formation of the characteristic tricyclic skeleton of gurjunene is a result of these intricate carbocation-mediated transformations. vulcanchem.com

The multi-product nature of some terpene synthases, such as the one found in Solidago canadensis that produces both (-)-α-gurjunene and (+)-γ-gurjunene, highlights the plasticity of the biosynthetic process. vulcanchem.com A single enzyme can channel the reaction cascade through divergent pathways, leading to the formation of different structural isomers. vulcanchem.com This is often attributed to the quenching of different carbocation intermediates within the catalytic cascade. researchgate.net For example, the intervention of a water molecule can quench a carbocation intermediate, leading to the formation of a hydroxylated product instead of a terpene hydrocarbon. researchgate.net The generation of these carbocation intermediates is a fundamental aspect of terpene biosynthesis, allowing for the creation of a vast array of cyclic structures from a single linear precursor. beilstein-journals.orgwikipedia.org

Post-Synthetic Structural Modifications and Tailoring Enzymes

Following the initial synthesis of the this compound carbon skeleton by terpene synthases, its structure can be further modified by a suite of "tailoring" enzymes. These enzymes introduce functional groups and alter the stereochemistry of the molecule, thereby increasing the chemical diversity of the final products. mdpi.com

Isomerization Pathways (e.g., from alpha-gurjunene in acidic media)

This compound can be obtained through the isomerization of its isomer, alpha-gurjunene. This transformation is known to occur in acidic media. acs.orgmolaid.comresearchgate.netscispace.com For instance, treating alpha-gurjunene with tosic acid (TsOH) in acetic acid can lead to the formation of this compound among other products. wur.nl This acid-catalyzed rearrangement highlights the chemical relationship between these two isomers and provides a potential route for the semi-synthesis of this compound from the more readily available alpha-gurjunene.

Oxidation Reactions (e.g., epoxidation, involvement of Cytochrome P450 oxidases)

The this compound molecule can undergo various oxidation reactions, leading to the formation of new derivatives. One common modification is epoxidation, where an oxygen atom is added across a double bond to form an epoxide ring. acs.orgscielo.brmdpi.com The oxidation of this compound with agents like m-chloroperbenzoic acid results in a mixture of monoepoxides and diepoxides. acs.orgmolaid.com

A key class of enzymes involved in the oxidation of terpenes are the cytochrome P450 monooxygenases (CYPs or P450s). mdpi.comwikipedia.orgresearchgate.net These heme-containing enzymes are ubiquitous in nature and play a critical role in the metabolism of a wide range of compounds, including the biosynthesis and modification of secondary metabolites in plants. mdpi.comfrontiersin.orgfrontiersin.org P450s catalyze a variety of reactions, including hydroxylation, epoxidation, and demethylation, which are crucial for the structural diversification of the primary terpene skeletons. mdpi.comresearchgate.net The involvement of P450s in the post-synthetic modification of aromadendrene-type sesquiterpenes, a class to which gurjunene belongs, has been documented. mdpi.com

Formation of Related Alcohols (e.g., 5-hydroxy-α-gurjunene)

Hydroxylation, the introduction of a hydroxyl (-OH) group, is another significant post-synthetic modification. In some cases, hydroxylated derivatives can be formed directly during the initial cyclization cascade. The quenching of a carbocation intermediate by a water molecule can lead to the formation of a terpene alcohol. researchgate.net An example of this is the formation of 5-hydroxy-α-gurjunene. ebi.ac.ukresearchgate.net The enzyme responsible for this transformation, 5-hydroxy-α-gurjunene synthase (EC 4.2.3.184), isolated from the liverwort Marchantia polymorpha, catalyzes the reaction of (2E,6E)-farnesyl diphosphate and water to produce 5-hydroxy-α-gurjunene and diphosphate. microbialtec.com This enzyme, also known as MpMTPSL4, is a microbial-type terpene synthase. microbialtec.comresearchgate.net

The formation of such alcohol derivatives further expands the structural and functional diversity of the gurjunene family of sesquiterpenoids.

Chemical Synthesis and Derivatization Studies of Gamma Gurjunene

Total Synthesis Approaches to the Gurjunene Skeleton

While γ-gurjunene is naturally available, its complex, bicyclic structure presents an interesting challenge for total synthesis. Research has focused on constructing the characteristic hydroazulene core of the guaiane (B1240927) family, to which γ-gurjunene belongs.

A notable approach involves a transannular Morita-Baylis-Hillman (MBH) reaction as the key step. mdpi.comresearchgate.net This strategy has been successfully employed in the first enantioselective total synthesis of (−)-γ-gurjunene. ehu.esthieme-connect.com The synthesis starts from commercially available materials and proceeds through multiple steps to create a macrocyclic ketoenone substrate. thieme-connect.comehu.es The crucial MBH reaction is catalyzed by a chiral enantiopure bifunctional phosphine (B1218219), which ensures high stereocontrol in the formation of the bicyclic core. ehu.es This methodology has proven to be versatile, allowing for the creation of various bicyclic scaffolds. ehu.esthieme-connect.com

Conversion Pathways and Reactions from Related Sesquiterpenes

A primary route to obtaining γ-gurjunene is through the isomerization of its isomer, α-gurjunene, which is often more abundant in natural sources like gurjun balsam. acs.orgacs.orgresearchgate.net This conversion is typically achieved by treating α-gurjunene in an acidic medium, such as with p-toluenesulfonic acid (TsOH) in acetic acid. acs.orgwur.nl This process facilitates the rearrangement of the tricyclic aromadendrane skeleton of α-gurjunene to the bicyclic guaiane skeleton of γ-gurjunene.

Controlled Chemical Transformations for Gamma-Gurjunene Derivatives

The two double bonds in the γ-gurjunene structure serve as reactive sites for various chemical transformations, enabling the synthesis of a range of derivatives, particularly epoxides and alcohols.

The oxidation of γ-gurjunene with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) has been studied to create novel epoxides. acs.org The reaction of γ-gurjunene with m-CPBA results in a mixture of products due to the presence of two susceptible double bonds. acs.orgacs.org When one equivalent of the peracid is used, the reaction yield is low, with a significant portion of the starting material remaining unreacted. acs.org Using two equivalents of m-CPBA leads to the formation of two monoepoxides and two diepoxides. acs.org The structures of these compounds have been determined using NMR spectroscopy and mass spectrometry. acs.orgacs.org

Table 1: Products from the Oxidation of γ-Gurjunene with m-CPBA acs.org
Product TypeNumber of Isomers IsolatedNotes
Monoepoxides2Formed from the epoxidation of either the C1-C2 or the C11-C12 double bond.
Diepoxides2Result from the epoxidation of both double bonds. The two isomers differ in the absolute configuration at the C-11 carbon.

The epoxide derivatives of γ-gurjunene can be further transformed through reduction reactions to yield various sesquiterpenols. acs.orgacs.org The reduction of the diepoxide mixture with strong hydride-donating agents like lithium aluminum hydride (LiAlH₄) or lithium triethylborohydride (Super-Hydride) has been explored. acs.orgacs.org

The outcome of the reduction is highly dependent on the stoichiometry of the reducing agent used:

With 4 equivalents of LiAlH₄ or lithium triethylborohydride: The reduction of the diepoxide mixture yields a single diol with high stereoselectivity and a 93% yield. acs.orgacs.org

With 2 equivalents of LiAlH₄ or Super-Hydride: The reduction is less complete and results in a mixture of four different products: an epoxy alcohol, two enediols, and a dienol. acs.orgacs.org

Table 2: Products from the Reduction of γ-Gurjunene Diepoxides acs.orgacs.org
Reducing AgentEquivalentsMajor Product(s)Yield
LiAlH₄ or LiB(C₂H₅)₃H4A single diol93%
LiAlH₄ or LiB(C₂H₅)₃H2Mixture of: epoxy alcohol, two enediols, one dienol-

Additionally, hydrogenation of related guaiane dienes using a Palladium on carbon (Pd/C) catalyst has been reported, suggesting that the double bonds of γ-gurjunene could also be saturated via catalytic hydrogenation. wur.nl

Oxidation Reactions (e.g., with m-chloroperbenzoic acid to epoxides)

Stereochemical Control and Regioselectivity in Synthesis

Controlling stereochemistry and regioselectivity is a critical aspect of synthesizing and derivatizing complex molecules like γ-gurjunene.

In the total synthesis via the transannular Morita-Baylis-Hillman reaction, enantioselectivity is achieved through the use of a chiral bifunctional phosphine catalyst. ehu.es This catalyst directs the formation of the bicyclic product with a high degree of enantiomeric excess. ehu.esthieme-connect.com

In the oxidation of γ-gurjunene with m-CPBA, the reaction is not regioselective, as both double bonds can be attacked by the peracid. acs.org However, the reaction does exhibit stereoselectivity. For the C1-C2 double bond, the epoxidation occurs selectively from the β-face of the molecule, leading to the formation of only β-epoxides. acs.org

In the reduction of the diepoxide mixture, the use of a four-fold excess of a powerful reducing agent like LiAlH₄ leads to a highly stereoselective reaction, affording a single diol product in excellent yield. acs.orgacs.org This indicates a high degree of facial selectivity in the hydride attack on the epoxide rings.

Ecological and Inter Organismal Roles of Gamma Gurjunene

Role in Plant-Environment Interactions

Plants produce a vast arsenal (B13267) of secondary metabolites to navigate their complex environments, and gamma-gurjunene is an important component of this chemical toolkit. It is involved in both constitutive and induced defense mechanisms that are vital for plant survival and fitness. nih.gov

The release of volatile organic compounds is a key plant defense strategy against insect herbivores. nih.gov While direct studies isolating the deterrent effect of pure this compound are limited, its role is evident as part of the complex blend of herbivore-induced plant volatiles (HIPVs). When attacked, plants release a specific bouquet of volatiles that can deter further herbivory or interfere with the host-selection process of insects.

For instance, studies on wild and cultivated tomato plants (Solanum spp.) have shown that this compound is among the sesquiterpenes emitted in significantly higher quantities following damage by herbivores like Helicoverpa zea. nih.govnsf.gov While the entire volatile profile influences the oviposition preferences of moths, the presence of sesquiterpenes like this compound is a clear response to attack. nih.govnsf.gov The upregulation of this compound synthesis has also been observed in Eucalyptus trees when treated with elicitors that activate plant defense pathways, suggesting its role in a broad-spectrum defensive response. frontiersin.org In the liverwort Marchantia polymorpha, one of the earliest terrestrial plants, terpenes such as gurjunene are believed to serve as a defense against herbivory. researchgate.net While other sesquiterpenes like β-humulene and muurolenes are known repellents, this compound's function is likely synergistic within the complex volatile blends released by plants under attack. unn.edu.ng

Essential oils from various plants containing this compound have demonstrated effectiveness against a range of fungal pathogens.

The essential oil of Emilia sonchifolia was found to be rich in sesquiterpenoids, with this compound being a notable component (8.58%), and showed antifungal activity with minimum inhibitory concentrations (MICs) ranging from 156 to 625 μg/mL against a panel of fungi. nih.govjapsonline.com

In Satureja calamintha, the essential oil containing this compound (2.14%) inhibited the growth of food spoilage fungi from the Aspergillus and Penicillium genera. researchgate.net

The oleoresin essential oil of Protium amazonicum, which contains this compound, showed promising activity against the pathogenic yeast Cryptococcus neoformans. unn.edu.ngnih.gov

Metabolites from Streptomyces sp. Y1-14, including this compound, exhibited strong antifungal activity against Fusarium oxysporum f. sp. cubense, the causative agent of Panama disease in bananas, by disrupting cell membrane integrity and energy metabolism. mdpi.com

These findings underscore the role of this compound, as part of a plant's chemical arsenal, in providing a direct defense against pathogenic fungal invasions.

Deterrence of Herbivory

Interspecies Communication and Signaling

As a volatile compound, this compound can travel through air and soil, acting as an infochemical that mediates communication between different species, including fungi, arthropods, and insects.

In the soil ecosystem, volatile organic compounds are critical for communication. Fungi release complex volatile blends that are used as cues by fungivorous (fungi-eating) arthropods for locating and selecting food sources. researchgate.netuni-goettingen.de Research has shown that sesquiterpenes, including this compound, play a significant role in these interactions, often acting as repellents to protect the fungus from being eaten.

A key study on the fungus Trichoderma virens and the soil-dwelling springtail Folsomia candida (a type of Collembola) demonstrated this defensive role. The wild-type fungus produces a volatile blend rich in sesquiterpenes, including γ-amorphene, this compound, and bicyclogermacrene. nih.gov When the gene responsible for producing most of these sesquiterpenes was deleted, the resulting mutant fungus was significantly more attractive to the Collembola. nih.govroyalsocietypublishing.org This indicates that the sesquiterpene blend, which includes this compound, functions as a repellent, defending the fungus against grazing by these arthropods. nih.govroyalsocietypublishing.org However, the sesquiterpenes acted as repellents but not as toxins or feeding deterrents once the Collembola began to feed. nih.gov

Conversely, in other contexts, these volatiles can act as attractants. The fruiting bodies of the fungus Schizophyllum commune were found to produce several sesquiterpenes, including this compound, which were absent when only mycelium was present, suggesting a role in signaling for spore dispersal or attracting specific arthropods. researchgate.net Similarly, fungivorous beetles may use fungal sesquiterpenes for host location. nih.govresearchgate.net This highlights the context-dependent nature of this compound as a signaling molecule in complex soil food webs.

Sesquiterpenes as a chemical class are fundamentally important in insect communication, frequently serving as sex, aggregation, alarm, or trail pheromones. nih.govfrontiersin.org While a specific pheromonal role for this compound is not definitively established, it belongs to this critical group of infochemicals that mediate insect behavior. unn.edu.ng

Many insects have evolved the ability to synthesize sesquiterpenes de novo for communication. For example:

The flea beetle Phyllotreta striolata produces the sesquiterpene (6R,7S)-himachala-9,11-diene as a male-specific aggregation pheromone. nih.gov

Several species of stink bugs (Pentatomidae) use bisabolene-type sesquiterpenes as aggregation and sex pheromones to attract mates. researchgate.netnih.gov

Aphids are well-known to release the sesquiterpene (E)-β-farnesene as an alarm pheromone to warn conspecifics of danger. mdpi.com

The biosynthesis of these varied sesquiterpene structures often originates from the same precursor, farnesyl diphosphate (B83284) (FPP), which also leads to the formation of this compound in plants and fungi. researchgate.netmdpi.com The widespread use of sesquiterpenes in insect chemical communication underscores the ecological significance of this class of compounds, to which this compound belongs.

Fungal-Arthropod Interactions (e.g., host location for fungivorous Collembola)

Influence on Ecosystem Dynamics

The specific roles of this compound in plant defense and interspecies signaling have cascading effects that influence broader ecosystem dynamics, from community structure to nutrient cycling.

The defensive functions of this compound and related sesquiterpenes directly impact plant-herbivore dynamics. By deterring generalist herbivores and defending against pathogens, these compounds can influence which plants thrive and which are suppressed, thereby shaping plant community composition. nih.govresearchgate.net The induction of these defenses is a key part of the complex co-evolutionary "arms race" between plants and the organisms that consume them.

In soil ecosystems, the role of this compound in mediating fungal-arthropod interactions is crucial for the structure of soil food webs and the regulation of decomposition processes. uni-goettingen.deresearchgate.net By repelling fungivores like Collembola, fungal sesquiterpenes can protect fungal biomass, influencing the rate of nutrient cycling and the competition between different fungal species. nih.govroyalsocietypublishing.orgresearchgate.net The behavior of these abundant microarthropods, guided by chemical cues, has significant bottom-up effects on the entire soil community.

Furthermore, the involvement of the broader class of sesquiterpenes in insect pheromone systems is fundamental to regulating insect populations. frontiersin.org Pheromone-mediated mating and aggregation directly affect the reproductive success and distribution of insect species, including both agricultural pests and beneficial insects, thereby influencing trophic cascades throughout the ecosystem.

Data Tables

Table 1: Examples of Organisms Producing or Affected by this compound

Organism Role of this compound Ecological Context Citations
Solanum lycopersicum (Tomato) Component of Herbivore-Induced Volatile Blend Plant Defense nih.govnsf.gov
Emilia sonchifolia Component of Essential Oil with Antifungal Properties Plant Defense nih.govjapsonline.com
Trichoderma virens (Fungus) Repellent against Fungivores Fungal Defense nih.govroyalsocietypublishing.org
Folsomia candida (Collembola) Repelled by the volatile blend containing it Fungal-Arthropod Interaction nih.govroyalsocietypublishing.org
Streptomyces sp. Y1-14 (Bacterium) Component of Antifungal Metabolites Microbial Interaction mdpi.com

Table 2: Antifungal Activity of Essential Oils Containing this compound

Source Organism Pathogen(s) Inhibited Key Finding Citations
Emilia sonchifolia Various pathogenic fungi Essential oil showed broad-spectrum antifungal activity (MIC 156-625 μg/mL). nih.govjapsonline.com
Satureja calamintha Aspergillus and Penicillium spp. Essential oil inhibited mycelial growth of food spoilage fungi. researchgate.net
Protium amazonicum Cryptococcus neoformans Oleoresin oil demonstrated notable activity against the pathogenic yeast. unn.edu.ngnih.gov

Mechanistic Research on Gamma Gurjunene S Biological Activities Non Clinical Focus

Antimicrobial Action Mechanisms

The antibacterial potential of gamma-gurjunene has been explored through computational studies, particularly focusing on its interaction with essential bacterial enzymes. Molecular docking simulations have been employed to investigate the binding affinity of this compound with penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. researchgate.net

A notable in silico study demonstrated that this compound exhibits a favorable binding energy with penicillin-binding protein (PBP), specifically the 3VSL variant. researchgate.net The stability of this protein-ligand complex was further substantiated through molecular dynamics (MD) simulations, suggesting a stable interaction. researchgate.netresearchgate.net Such interactions are critical as the inhibition of PBPs disrupts the synthesis of peptidoglycan, a vital component of the bacterial cell wall, ultimately leading to bacterial cell death. While the study confirmed a good binding affinity, specific quantitative data on binding energies were not detailed in the referenced literature. researchgate.netresearchgate.net

These computational findings suggest that this compound's antibacterial action may, at least in part, be attributed to its ability to target and inhibit the function of penicillin-binding proteins. researchgate.net

The antifungal mechanism of this compound, like many other sesquiterpenes, is primarily associated with the disruption of fungal cell structure and function. sci-hub.senih.gov Research on essential oils containing this compound and other terpenes suggests that these lipophilic compounds can penetrate the fungal cell wall and membrane. nih.govresearchgate.net

Antibacterial Activity (e.g., molecular docking with penicillin-binding protein)

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound are being investigated, with evidence pointing towards its ability to modulate key inflammatory pathways. Studies on essential oils rich in sesquiterpenes, including this compound, have shown a reduction in the production of pro-inflammatory cytokines. mdpi.comnih.gov

One of the proposed mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. sci-hub.seresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for cytokines and chemokines. By inhibiting the activation of NF-κB, this compound may suppress the downstream inflammatory cascade.

Additionally, the mitogen-activated protein kinase (MAPK) signaling pathway is another potential target. researchgate.netajol.info The MAPK pathway plays a significant role in the production of inflammatory mediators. Inhibition of this pathway can lead to a decrease in the synthesis of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.comnih.gov The collective evidence suggests that this compound exerts its anti-inflammatory effects by interfering with these critical signaling pathways, thereby reducing the production of key inflammatory molecules.

Antioxidant Activity Mechanisms

The antioxidant activity of this compound is attributed to its chemical structure, which enables it to act as a free radical scavenger. researchgate.netcurrentsci.com Like many other terpene compounds, this compound can donate a hydrogen atom to neutralize highly reactive free radicals, thus preventing them from causing oxidative damage to cellular components like lipids, proteins, and DNA. mdpi.comakjournals.com

The mechanism of action involves the termination of free radical chain reactions. tandfonline.com By scavenging these radicals, this compound helps to mitigate oxidative stress, a condition implicated in various chronic diseases. The antioxidant potential of essential oils containing this compound has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netcurrentsci.com

Herbicidal Activity Mechanisms

The herbicidal potential of sesquiterpenes like this compound has been noted in studies on various plant essential oils. nih.govnih.gov While specific mechanistic studies on isolated this compound are limited, the general herbicidal action of essential oils containing such compounds is believed to involve several processes.

One proposed mechanism is the inhibition of cell proliferation in the apical meristems of roots, which stunts plant growth. researchgate.net Furthermore, the lipophilic nature of these compounds allows them to disrupt cell membrane integrity in plant cells, leading to leakage of cellular contents and subsequent cell death. Some essential oils have also been shown to interfere with mitochondrial respiration and energy metabolism in plant cells. The phytotoxic effects observed in studies with essential oils containing this compound suggest that it may contribute to these herbicidal activities. nih.govnih.gov

Computational and In Silico Studies

Computational and in silico methods have been instrumental in predicting and elucidating the biological activities of this compound. These studies provide valuable insights into its pharmacokinetic properties and potential molecular targets.

ADME Properties: In silico analysis of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties has shown that the compound adheres to Lipinski's rule of five. journalcra.comjppres.com This suggests that this compound possesses drug-like properties and has the potential for good oral bioavailability.

Molecular Docking: Besides the aforementioned docking with penicillin-binding protein, molecular docking studies have explored the interaction of this compound with other biological targets. One such study investigated its binding affinity to acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netnih.gov The results indicated a significant binding affinity, with a binding energy of -9.229 kcal/mol, suggesting its potential as an AChE inhibitor. nih.gov These in silico findings provide a rationale for further experimental investigation into the therapeutic potential of this compound. mdpi.comresearchgate.net

Table of Research Findings on this compound's Biological Activities

Biological ActivityInvestigated MechanismKey FindingsReferences
Antibacterial Molecular docking with penicillin-binding protein (3VSL)Showed good binding energy and stable complex formation in MD simulations. researchgate.netresearchgate.net
Antifungal Disruption of cell membrane integrityCauses leakage of intracellular components and disrupts cellular homeostasis. sci-hub.senih.govresearchgate.netcellmolbiol.orgresearchgate.net
Anti-inflammatory Inhibition of inflammatory pathwaysSuppresses NF-κB and MAPK signaling; reduces pro-inflammatory cytokines (IL-1β, IL-6). mdpi.comnih.govsci-hub.seresearchgate.netajol.info
Antioxidant Free radical scavengingDonates hydrogen atoms to neutralize free radicals and terminate chain reactions. researchgate.netcurrentsci.commdpi.comakjournals.comtandfonline.com
Herbicidal Inhibition of plant growthPostulated to inhibit cell proliferation in roots and disrupt cell membranes. nih.govnih.govresearchgate.net
Computational ADME prediction and molecular dockingAdheres to Lipinski's rule of five; shows significant binding affinity to acetylcholinesterase. journalcra.comjppres.comnih.govresearchgate.netnih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding affinity and interaction between a ligand, such as this compound, and a target protein.

Research has shown that this compound demonstrates favorable binding energies with several key protein targets implicated in various biological processes. In a study investigating the antibacterial potential of Eucalyptus globulus essential oil, this compound was identified as a major constituent. researchgate.net Molecular docking analysis revealed that it exhibited a strong binding affinity for penicillin-binding protein (PDB ID: 3VSL), a crucial enzyme in bacterial cell wall synthesis. researchgate.net This suggests a potential mechanism for antibacterial activity.

In another study focused on identifying xanthine (B1682287) oxidase (XO) inhibitors from Pogostemon cablin, this compound was docked against the XO enzyme. jrespharm.com The results yielded a binding energy of -7.2 kcal/mol, indicating a potentially inhibitory interaction with this enzyme, which is a key target in the management of hyperuricemia and gout. jrespharm.com

Furthermore, computational investigations into potential antidepressant compounds identified this compound as an active molecule. tandfonline.com It was docked against several core protein targets associated with depression, including Estrogen Receptor Beta (ESR2), demonstrating that it can directly interact with these key proteins. tandfonline.com

The table below summarizes the findings from various molecular docking studies involving this compound.

Target ProteinPDB IDBiological ContextBinding Energy (kcal/mol)Source
Penicillin-Binding Protein3VSLAntibacterialGood binding energy reported researchgate.net
Xanthine Oxidase (XO)3NVYGout/Hyperuricemia-7.2 jrespharm.com
Estrogen Receptor Beta (ESR2)2YLYDepressionDirect interaction reported tandfonline.com

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the ligand-protein complex over time. This technique simulates the physical movements of atoms and molecules, providing a more dynamic and realistic view of the interaction.

In the context of this compound's antibacterial potential, an MD simulation was conducted on the complex formed between this compound and the penicillin-binding protein (3VSL). researchgate.net The simulation results confirmed the stability of this protein-ligand complex, reinforcing the molecular docking predictions. researchgate.net A stable complex suggests that this compound can reside in the protein's binding pocket for a sufficient duration to exert a biological effect, in this case, potential inhibition of the enzyme's function. The stability of such a complex is a crucial factor in determining the potential of a compound as a therapeutic agent. researchgate.netresearchgate.net

Network Pharmacology Approaches

Network pharmacology is a holistic approach that integrates systems biology and computational analysis to understand the complex interactions between drug molecules, multiple protein targets, and biological pathways. xiahepublishing.comnih.gov This method helps to elucidate the "multi-component, multi-target, multi-pathway" nature of natural compounds. nih.gov

This compound has been identified as a key active compound in several network pharmacology studies. In an analysis of Sini powder (SNP), a traditional medicine formula, network pharmacology was used to explore its molecular mechanisms for preventing depression. tandfonline.com this compound was identified as one of the potentially active constituents. tandfonline.com The study constructed a compound-target network that linked active ingredients to specific protein targets and signaling pathways. This compound was selected for further molecular docking simulations against core targets identified through the network analysis, such as ESR2, TNF, and ACY1, to validate the predicted interactions. tandfonline.com

Similarly, a study integrating network pharmacology with metabolomics investigated the effects of Xiang-Su volatile oil against menopausal depression. nih.gov this compound was identified as one of the active compounds in the oil. nih.gov The network analysis helped to identify overlapping targets between the oil's active compounds and genes related to menopausal depression, constructing a "compound-target" network to visualize these complex interactions. nih.gov Such approaches provide a theoretical basis for understanding how compounds like this compound may exert their effects through synergistic regulation of multiple biological pathways. tandfonline.comnih.gov

Future Directions and Emerging Research Avenues

Discovery and Characterization of Novel Gamma-Gurjunene Producers

The identification of organisms that produce γ-gurjunene is expanding from its traditional plant sources to a wider range of biological systems, including microorganisms. This diversification is largely driven by advanced genomic and metabolomic screening techniques.

Recent studies have identified γ-gurjunene in various plant species. For instance, metabolomic analysis of two guava varieties, Caxcana and S-56, revealed that γ-gurjunene was a dominant compound in the Caxcana variety, with a relative abundance of 10.45%. mdpi.com Similarly, it has been identified as a constituent in the essential oils of Salvia hispanica (chia) leaves (3.1%) and Artemisia absinthium (wormwood) (0.86%). mdpi.commdpi.com The floral bouquet of the legume tree Hymenaea courbaril also contains γ-gurjunene as a minor component. researchgate.net

Beyond the plant kingdom, microorganisms are emerging as a significant source of this compound. The overexpression of a hypothetical protein, SrGuaS, from the bacterium Streptomyces rimosus in an E. coli host resulted in the production of (+)-γ-gurjunene. plos.org Endophytic fungi are also proving to be a rich, yet largely untapped, reservoir. An α-gurjunene synthase discovered in Solidago canadensis was found to produce γ-gurjunene as a minor product (4%). plos.org Furthermore, research into the volatile organic compounds produced by the fungus Schizophyllum commune showed that γ-gurjunene was only detected when fruiting bodies were present, suggesting a developmental regulation of its biosynthesis. researchgate.netresearchgate.net

Producer OrganismTypeKey FindingsReference(s)
Psidium guajava (Caxcana var.)PlantDominant compound in leaf metabolomic profile (10.45%). mdpi.com
Streptomyces rimosusBacteriumHeterologous expression of SrGuaS gene in E. coli produced (+)-γ-gurjunene. plos.org
Salvia hispanicaPlantIdentified as a component of leaf essential oil (3.1%). mdpi.com
Artemisia absinthiumPlantFound as a minor constituent (0.86%) in essential oil. mdpi.com
Solidago canadensisPlantAn α-gurjunene synthase produces γ-gurjunene (4%) as a side product. plos.org
Schizophyllum communeFungusProduction is linked to the presence of fruiting bodies. researchgate.netresearchgate.net
Hymenaea courbarilPlantMinor component of the floral volatile emissions. researchgate.net

Elucidation of Regulatory Networks in this compound Biosynthesis

Understanding the genetic and environmental factors that regulate the production of γ-gurjunene is a key research frontier. The biosynthesis of sesquiterpenes is catalyzed by a class of enzymes known as terpene synthases (TPS). Identifying and characterizing the specific TPS genes responsible for γ-gurjunene is fundamental.

Transcriptome analysis has become a powerful tool for discovering these genes. In studies of Solanum lycopersicum (tomato), RNA-sequencing of trichomes led to the identification of multiple sesquiterpene synthase genes. ebi.ac.uk Subsequent analysis revealed that the expression of these genes can be influenced by external stimuli; for example, one sesquiterpene synthase was induced by jasmonic acid, a plant defense hormone, while another was slightly repressed. ebi.ac.uk Similarly, transcriptome analysis of Toona sinensis leaflets helped identify two key TPS genes, Tstps1 and Tstps2, involved in terpenoid synthesis. ebi.ac.uk

These findings suggest that γ-gurjunene production is likely controlled by complex regulatory networks that respond to both developmental cues (e.g., fruiting body formation in fungi) and environmental stresses (e.g., herbivory or pathogen attack, signaled by jasmonic acid). researchgate.netebi.ac.uk Future research will focus on identifying the transcription factors and signaling pathways that modulate the expression of γ-gurjunene synthases, offering potential targets for metabolic engineering.

Advanced Structural Characterization of Stereoisomers and Minor Derivatives

This compound is part of a family of isomeric sesquiterpenes, including α-gurjunene and β-gurjunene, which differ in their structural and conformational properties. Advanced analytical techniques are crucial for unambiguously identifying these isomers and characterizing novel, minor derivatives.

Modern structural elucidation relies on a combination of chromatographic and spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) is widely used for the initial identification and quantification of γ-gurjunene in complex mixtures like essential oils. mdpi.com However, for definitive structure and stereochemistry determination, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is indispensable. d-nb.info For example, the structures of two novel guaiane-type sesquiterpenes were elucidated from Laurencia ananassona using extensive NMR analysis. d-nb.info

Research has also focused on derivatives of γ-gurjunene. The chemical synthesis of sesquiterpene epoxides and alcohols from γ-gurjunene has been reported, creating new compounds for further study. chemicalbook.com In a study of Matricaria aurea, a derivative, γ-gurjunenepoxide, was identified as a major constituent (21.7%) in plants from Saudi Arabia. mdpi.com The precise characterization of these isomers and derivatives is critical, as even small structural changes can lead to significant differences in biological activity.

Comprehensive Understanding of Ecological Functions and Chemosensory Roles

While the precise ecological roles of γ-gurjunene are still being unraveled, its widespread presence in plant volatile emissions and essential oils points to significant functions in plant-environment interactions. Sesquiterpenes, as a class, are well-known for their roles in defending plants against herbivores and pathogens. mdpi.comnih.gov The production of terpenes in plant leaves often increases in response to biotic and abiotic stress. mdpi.com

The presence of γ-gurjunene in the floral bouquet of Hymenaea courbaril suggests a chemosensory role in attracting pollinators. researchgate.net In other contexts, it may act as a repellent. For example, essential oils containing sesquiterpenes are known to have insecticidal properties. mdpi.com In fungi, the production of volatile sesquiterpenes like γ-gurjunene is linked to developmental stages, indicating potential roles in fungal communication or interaction with the surrounding ecosystem. researchgate.netresearchgate.net A comprehensive understanding will require detailed bioassays to test the effects of pure γ-gurjunene on various insects, microbes, and even other plants.

Development of Chemoenzymatic and Biotechnological Routes for Analog Production

The limited availability of γ-gurjunene from natural sources presents a bottleneck for both research and potential commercial applications. Consequently, significant effort is being directed toward developing sustainable and scalable production methods.

Biotechnology offers a promising route through the heterologous expression of TPS genes in microbial hosts. nih.gov Researchers have successfully engineered E. coli to produce various terpenes by introducing the relevant synthase genes. plos.orgplos.orggoogle.com For instance, an E. coli strain expressing the SrGuaS gene from Streptomyces rimosus was able to produce (+)-γ-gurjunene. plos.org This synthetic biology approach allows for high-yield production in controlled fermenters and provides a platform for enzyme engineering to improve catalytic efficiency or alter product profiles.

Chemoenzymatic synthesis combines the precision of biocatalysis with the versatility of traditional organic chemistry to create novel analogs. nsf.govresearchgate.netnih.gov This strategy can be used to produce derivatives of γ-gurjunene that are not found in nature. For example, a multi-step total synthesis route has been developed for γ-gurjunene, which could be adapted to produce various analogs. mdpi.com Such methods are crucial for generating compound libraries to probe structure-activity relationships and identify molecules with enhanced or novel biological activities.

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic, systems-level understanding of γ-gurjunene biosynthesis requires the integration of data from multiple "omics" platforms, including transcriptomics, proteomics, and metabolomics. nih.gov This integrated approach allows researchers to connect the genetic blueprint of an organism to its final chemical phenotype.

Transcriptomics (RNA-seq) is used to identify the genes (like TPS) that are actively being expressed in a specific tissue or under certain conditions, providing a direct link to potential biosynthetic pathways. mdpi.comebi.ac.ukresearchgate.net

Proteomics can confirm that these genes are translated into functional enzymes and can quantify their abundance.

Metabolomics , typically using GC-MS or LC-MS, identifies and quantifies the final products, such as γ-gurjunene and its derivatives. mdpi.comacs.org

By correlating gene expression data with metabolite profiles, scientists can build robust models of the biosynthetic network. For example, a study on mango flavor combined metabolomics with pathway analysis to understand the biosynthesis of key aroma compounds, including the sesquiterpene β-caryophyllene, which shares a precursor with γ-gurjunene. acs.org This multi-omics strategy is essential for identifying all the components of the γ-gurjunene pathway, understanding its regulation, and ultimately, for rationally engineering organisms for enhanced production.

Q & A

Q. What are the primary methodologies for isolating and characterizing gamma-Gurjunene from natural sources?

this compound is typically isolated via steam distillation or solvent extraction from plant resins (e.g., Dipterocarpus species). Characterization involves gas chromatography-mass spectrometry (GC-MS) for structural identification, complemented by nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry. Researchers should optimize extraction parameters (temperature, solvent polarity) to minimize degradation .

Q. How can researchers design controlled experiments to evaluate this compound’s bioactivity in vitro?

Bioactivity assays (e.g., antimicrobial, anti-inflammatory) require standardized cell lines or microbial strains, dose-response curves, and positive/negative controls. For reproducibility, use triplicate samples and validate results with statistical tests (e.g., ANOVA). Include solvent controls to rule out extraction solvent interference .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection or GC-MS are preferred for quantification. Calibration curves using pure standards are critical. For trace analysis, tandem mass spectrometry (LC-MS/MS) improves sensitivity. Validate methods with spike-recovery experiments to assess matrix effects .

Q. How should researchers address inconsistencies in this compound’s reported physicochemical properties?

Discrepancies in boiling points or solubility data often arise from impure samples or varying experimental conditions. Replicate measurements using purified samples under controlled settings (e.g., standardized pressure for boiling points). Cross-reference data with peer-reviewed databases like PubChem or NIST .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s pharmacological mechanisms across studies?

Contradictions may stem from differences in assay models (e.g., cell vs. tissue-based) or concentrations used. Conduct dose-escalation studies and employ orthogonal assays (e.g., gene expression profiling alongside enzyme inhibition tests). Meta-analyses of existing data can identify confounding variables .

Q. How can computational methods enhance the design of this compound derivatives for improved bioactivity?

Molecular docking and density functional theory (DFT) predict interactions with target proteins (e.g., cyclooxygenase-2). Use QSAR (quantitative structure-activity relationship) models to guide synthetic modifications. Validate predictions with in vitro binding assays .

Q. What experimental frameworks optimize this compound’s synthetic pathways in heterologous systems?

Metabolic engineering in yeast or E. coli requires codon-optimized terpene synthase genes and precursor pathway enhancement (e.g., MVA or MEP pathways). Monitor yield via real-time GC-MS and adjust fermentation conditions (pH, aeration) iteratively .

Q. How do researchers assess this compound’s ecological roles and environmental stability?

Field studies tracking its emission rates from host plants and soil degradation kinetics are essential. Use LC-MS/MS for environmental samples and microcosm experiments to study microbial degradation pathways. Pair with climate data to model atmospheric persistence .

Q. What interdisciplinary approaches integrate this compound into materials science applications?

Investigate its polymer stabilization potential via thermogravimetric analysis (TGA) and tensile strength testing. Collaborate with computational chemists to simulate interactions with synthetic polymers. Publish negative results to inform future design .

Q. How can systematic reviews address gaps in this compound’s research landscape?

Apply PRISMA guidelines to identify understudied areas (e.g., synergistic effects with other terpenes). Use Boolean search strategies across PubMed, Web of Science, and Scopus. Critically appraise studies using tools like AMSTAR-2 to prioritize high-quality evidence .

Methodological Resources

  • Experimental Design : Follow Cochrane Handbook guidelines for systematic reviews and replication protocols .
  • Data Analysis : Use R or Python for statistical modeling; report uncertainties via error propagation methods .
  • Literature Gaps : Consult Chemistry Research Guides for specialized databases and terminology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Gurjunene
Reactant of Route 2
gamma-Gurjunene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.